molecular formula C21H32O2 B15351767 17-epi-Pregnenolone CAS No. 566-63-2

17-epi-Pregnenolone

Cat. No.: B15351767
CAS No.: 566-63-2
M. Wt: 316.5 g/mol
InChI Key: ORNBQBCIOKFOEO-NUNROCCHSA-N
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Description

(17alpha)-3beta-Hydroxypregn-5-en-20-one: 17alpha,3beta-dihydroxypregn-5-en-20-one . This compound plays a significant role in various biological processes and has applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17alpha)-3beta-Hydroxypregn-5-en-20-one typically involves the modification of simpler steroid precursors. One common method is the partial synthesis from progesterone, which involves selective hydroxylation at the 17alpha and 3beta positions. The reaction conditions for this process include the use of specific oxidizing agents and catalysts to achieve the desired hydroxylation.

Industrial Production Methods

In an industrial setting, the production of this compound is often carried out using large-scale chemical synthesis techniques. These methods involve the use of reactors and controlled environments to ensure the efficient and consistent production of the compound. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(17alpha)-3beta-Hydroxypregn-5-en-20-one: can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

  • Reduction: : Reduction reactions may involve the use of lithium aluminum hydride or other reducing agents.

  • Substitution: : Substitution reactions can be carried out using halogenating agents or other electrophilic reagents.

Major Products Formed

The major products formed from these reactions include various hydroxylated and halogenated derivatives of the compound, which can be used in further research and applications.

Scientific Research Applications

(17alpha)-3beta-Hydroxypregn-5-en-20-one: has a wide range of applications in scientific research, including:

  • Chemistry: : Used as a precursor in the synthesis of other steroid compounds.

  • Biology: : Studied for its role in hormone regulation and its effects on biological systems.

  • Medicine: : Investigated for potential therapeutic uses, such as in the treatment of hormonal disorders.

  • Industry: : Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (17alpha)-3beta-Hydroxypregn-5-en-20-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound binds to steroid hormone receptors, leading to the activation or inhibition of various signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

(17alpha)-3beta-Hydroxypregn-5-en-20-one: is similar to other steroid hormones, such as progesterone and testosterone . it is unique in its specific hydroxylation pattern, which gives it distinct biological and chemical properties. Other similar compounds include:

  • 17alpha,21-dihydroxypregn-5-en-20-one

  • 3beta-hydroxypregn-5-en-20-one

  • 3beta,17alpha,21-trihydroxypregn-5-en-20-one

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

CAS No.

566-63-2

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1

InChI Key

ORNBQBCIOKFOEO-NUNROCCHSA-N

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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